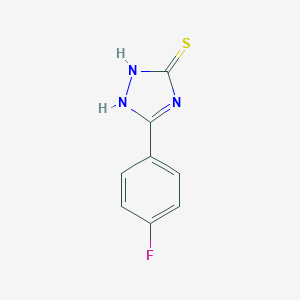

5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFTVTOWNFZLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150643 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114058-91-2 | |

| Record name | 5-(4-Fluorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114058-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114058912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, and the incorporation of a fluorine atom can enhance metabolic stability and binding affinity. This document details a robust and reproducible synthetic protocol, explains the rationale behind the experimental choices, and outlines a systematic workflow for the purification and structural elucidation of the target compound. It is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important molecular entity.

Introduction: The Significance of Fluorinated 1,2,4-Triazoles

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone in the design of biologically active molecules.[1] Derivatives of this scaffold are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] The thiol substituent at the 3-position and an aryl group at the 5-position are common features of many potent agents.

The introduction of a fluorine atom onto the phenyl ring at the 5-position is a strategic decision in medicinal chemistry. The high electronegativity and small size of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This can lead to improved pharmacokinetic and pharmacodynamic profiles. 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, therefore, represents a key building block for the development of novel therapeutics.[3][4]

Synthetic Strategy and Rationale

The most common and efficient method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed cyclization of an acyl thiosemicarbazide intermediate.[5] This approach is favored due to the ready availability of starting materials, high yields, and straightforward reaction conditions.

The overall synthetic pathway can be broken down into two key steps:

-

Formation of the Acyl Thiosemicarbazide Intermediate: This step involves the reaction of a carboxylic acid derivative (such as an acid chloride or ester) with a thiosemicarbazide or a related precursor. A common route is the reaction of an acyl chloride with potassium thiocyanate to form an in situ acyl isothiocyanate, which then reacts with hydrazine.

-

Base-Catalyzed Cyclization: The acyl thiosemicarbazide intermediate undergoes an intramolecular cyclization reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired 1,2,4-triazole-3-thiol ring.[6][7] The base plays a crucial role in deprotonating the amide and thioamide protons, facilitating the nucleophilic attack that leads to ring closure.

The following DOT graph illustrates the general synthetic scheme:

Caption: Synthetic scheme for 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of the title compound.

Step 1: Synthesis of 1-(4-fluorobenzoyl)thiosemicarbazide

-

To a stirred solution of potassium thiocyanate (0.1 mol) in 100 mL of acetone, add 4-fluorobenzoyl chloride (0.1 mol) dropwise at room temperature.[8]

-

Stir the mixture for 1 hour to facilitate the formation of 4-fluorobenzoyl isothiocyanate.

-

To this mixture, add hydrazine hydrate (0.1 mol) dropwise. An exothermic reaction may be observed.

-

Reflux the reaction mixture for 3 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the crude 1-(4-fluorobenzoyl)thiosemicarbazide.

Step 2: Synthesis of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

-

Suspend the crude 1-(4-fluorobenzoyl)thiosemicarbazide (0.05 mol) in a 2N aqueous solution of sodium hydroxide (100 mL).[5]

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the clear solution with dilute hydrochloric acid to a pH of 5-6.

-

The desired product will precipitate out of the solution.

-

Filter the precipitate, wash thoroughly with water to remove any inorganic impurities, and dry.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

Purification and Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques. The following workflow is recommended:

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Data Interpretation

The structure of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can be unequivocally confirmed by the following spectroscopic data. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which is reflected in the spectral data.

Table 1: Key Spectroscopic Data for 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

| Technique | Expected Observations | Interpretation |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (broad), ~2600-2550 (weak), ~1610, ~1500 | N-H stretching (thione form), S-H stretching (thiol form)[9], C=N stretching, C=C aromatic stretching. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H), ~8.0-7.8 (m, 2H), ~7.5-7.3 (m, 2H) | SH/NH proton (exchangeable with D₂O), aromatic protons ortho to the triazole ring, aromatic protons meta to the triazole ring. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168, ~163 (d, J≈250 Hz), ~155, ~130 (d, J≈9 Hz), ~125, ~116 (d, J≈22 Hz) | C=S (thione carbon), C-F of the phenyl ring, C5 of the triazole ring, C-H ortho to the triazole, Cipso of the phenyl ring, C-H meta to the triazole. |

| Mass Spec (ESI-MS) | m/z = 196 [M+H]⁺ or 194 [M-H]⁻ | Molecular ion peak corresponding to the molecular weight of the compound (C₈H₆FN₃S = 195.22 g/mol ). |

Potential Applications and Future Directions

5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol serves as a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications. The thiol group is readily alkylated to produce S-substituted derivatives, which can be further modified to explore structure-activity relationships.[5] The amino group at the 4-position can be introduced and subsequently converted to Schiff bases and other derivatives.[2][10] Given the broad biological activities of triazoles, this compound is a valuable starting point for research in areas such as:

-

Antimicrobial and Antifungal Agents: Many triazole-based drugs, such as fluconazole, are potent antifungal agents.

-

Anticancer Drug Discovery: The triazole nucleus is present in several anticancer agents.

-

Agrochemicals: Triazole derivatives have also found applications as herbicides and fungicides.[11]

Future research will likely focus on the synthesis of novel derivatives of this core structure and the evaluation of their biological activities to identify new lead compounds for drug development.

References

-

Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-860. Available from: [Link]

-

Zarghi, A., & Arfaei, S. (2011). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 16(12), 10246-10268. Available from: [Link]

-

Puttaraju, M., et al. (2017). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][11][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available from: [Link]

-

Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available from: [Link]

-

Krasavin, M., et al. (2021). Synthesis of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thiones 3 and 6. ResearchGate. Available from: [Link]

-

Angeli, E., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. Archiv der Pharmazie. Available from: [Link]

-

Maliszewska-Guz, A., et al. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Collection of Czechoslovak Chemical Communications, 70(1), 51-62. Available from: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. International Journal of Molecular Sciences, 16(12), 28246-28260. Available from: [Link]

-

Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]

-

Wadood, A., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(19), 6543. Available from: [Link]

-

Krasavin, M., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6953. Available from: [Link]

-

Kaplaushenko, A. H., et al. (2016). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. ResearchGate. Available from: [Link]

-

SpectraBase. (n.d.). 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 114058-91-2, 5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from [Link]

-

Al-Bayati, R. I. H., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]

-

Al-Bayati, R. I. H., et al. (2016). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Potassium thiocyanate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Cas 114058-91-2,5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL | lookchem [lookchem.com]

- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. Sci-Hub. Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties / Collection of Czechoslovak Chemical Communications, 2005 [sci-hub.box]

- 8. Potassium thiocyanate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Physical and chemical properties of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a 1,2,4-triazole core, a reactive thiol group, and an electron-withdrawing fluorophenyl moiety, makes it a versatile building block for the synthesis of novel compounds with diverse biological activities.[1][2][3] This guide provides a comprehensive overview of the compound's molecular structure, synthesis, physicochemical properties, and chemical reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work. The narrative delves into the causality behind experimental methodologies and highlights the compound's potential as a key intermediate in the development of new therapeutic agents and functional materials.

Molecular Structure and Identification

The foundational characteristics of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol define its chemical behavior and potential applications. The presence of both electron-donating and electron-withdrawing groups, along with its capacity for tautomerism, are central to its reactivity.

Chemical Identity

The compound is systematically identified by several key descriptors, which are essential for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | N/A |

| CAS Number | 114058-91-2 | [4] |

| Molecular Formula | C₈H₆FN₃S | [4] |

| Molecular Weight | 195.22 g/mol | [4] |

| Canonical SMILES | C1=CC(=CC=C1F)C2=NN=C(S)N2 | N/A |

| InChI Key | OKNHZPGPLNUEPC-UHFFFAOYSA-N | [5] |

Structural Elucidation: Thiol-Thione Tautomerism

A critical feature of 1,2,4-triazole-3-thiols is their existence in a dynamic equilibrium between the thiol and thione tautomeric forms.[6] The thione form, 5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is often the more stable tautomer in the solid state and in polar solvents. This equilibrium is fundamental to the compound's reactivity, as different reaction conditions can favor one tautomer, allowing for selective functionalization at either the sulfur or nitrogen atoms. The thiol form possesses an acidic proton on the sulfur atom, while the thione form has acidic protons on the ring nitrogens.

Caption: Thiol-Thione tautomerism of the title compound.

Synthesis and Purification

The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is well-established, typically proceeding through the formation and subsequent cyclization of a thiosemicarbazide intermediate. This approach offers high yields and allows for modular variation of the substituents.

Primary Synthetic Pathway

The most common and efficient synthesis involves a two-step process.[7][8][9] It begins with the reaction of an acid hydrazide (4-fluorobenzohydrazide) with an isothiocyanate to form an N,N'-disubstituted thiosemicarbazide. This intermediate is then subjected to base-catalyzed intramolecular cyclization, which results in the formation of the 1,2,4-triazole ring. The choice of base (e.g., NaOH, K₂CO₃) is critical as it drives the dehydrative cyclization to completion.

Caption: General synthetic workflow for the title compound.

Detailed Experimental Protocol: Synthesis via Alkaline Cyclization

This protocol describes a validated method for synthesizing the title compound. The causality for each step is explained to provide a deeper understanding of the reaction mechanism.

Objective: To synthesize 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol from 4-fluorobenzohydrazide.

Materials:

-

4-Fluorobenzohydrazide

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Activated Charcoal

Procedure:

-

Step 1: Synthesis of 1-(4-fluorobenzoyl)thiosemicarbazide.

-

In a 250 mL round-bottom flask, dissolve 4-fluorobenzohydrazide (0.1 mol) in 100 mL of water.

-

Add potassium thiocyanate (0.12 mol) to the solution.

-

Slowly add concentrated HCl dropwise with constant stirring until the solution is acidic (pH ~2-3). The acid protonates the thiocyanate, facilitating nucleophilic attack by the hydrazide.

-

Heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The solid product, 1-(4-fluorobenzoyl)thiosemicarbazide, will precipitate.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

-

Step 2: Cyclization to 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

-

Suspend the dried thiosemicarbazide intermediate (0.08 mol) in 150 mL of an 8% aqueous sodium hydroxide solution. The strong base deprotonates the amide nitrogen, initiating an intramolecular nucleophilic attack on the thiocarbonyl carbon.

-

Heat the mixture under reflux for 4-5 hours. During this time, cyclization occurs with the elimination of a water molecule.

-

Cool the resulting clear solution to room temperature.

-

Decolorize the solution by adding a small amount of activated charcoal and heating gently for 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

Cool the filtrate in an ice bath and carefully acidify with dilute HCl until precipitation is complete (pH ~5-6).

-

Filter the resulting white solid, wash with copious amounts of cold water to remove any inorganic salts, and dry under vacuum.

-

-

Step 3: Recrystallization.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure crystalline 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.[6]

-

Physicochemical Properties

The physical and spectroscopic properties of the compound are essential for its identification, purity assessment, and prediction of its behavior in various chemical and biological systems.

Tabulated Physical Data

| Property | Value / Description | Source |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | Not consistently reported; derivatives have melting points in the range of 170-300 °C.[5][10][11] | N/A |

| Boiling Point | ~263.2 °C at 760 mmHg (Predicted) | [3] |

| Density | ~1.5 g/cm³ (Predicted) | [3] |

| Flash Point | ~113 °C (Predicted) | [3] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in ethanol; generally insoluble in water and nonpolar solvents. | [6] |

Spectroscopic Profile

Spectroscopic analysis provides irrefutable confirmation of the compound's structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups and confirming the thiol-thione tautomerism.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 3350 - 3280 | N-H stretch | Indicates the presence of the triazole ring N-H (thione form).[11] |

| ~2600 - 2550 | S-H stretch | A weak band confirming the presence of the thiol form.[11] |

| ~1610 - 1600 | C=N stretch | Characteristic of the triazole ring.[11] |

| ~1260 - 1230 | C=S stretch (Thioamide II) | Strong evidence for the thione tautomer.[6][11] |

| ~1160 | C-F stretch | Confirms the presence of the fluorophenyl group. |

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. In a solvent like DMSO-d₆, the following signals are expected:

-

~13.0-14.0 ppm (s, 1H): A broad singlet corresponding to the acidic SH proton (thiol form) or one of the NH protons (thione form).[11]

-

~7.2-8.0 ppm (m, 4H): A multiplet system corresponding to the four aromatic protons of the 4-fluorophenyl ring.

-

Another NH proton signal may also be visible depending on the solvent and concentration.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₈H₆FN₃S, the expected molecular ion peak [M]⁺ would be observed at m/z 195.03.

Chemical Reactivity and Derivatization

The reactivity of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is dominated by the nucleophilic character of the exocyclic sulfur atom and the acidity of the SH/NH protons. This dual reactivity makes it an excellent precursor for a wide array of derivatives.

Caption: Key reactivity pathways for derivatization.

S-Alkylation

The most common reaction is the alkylation of the thiol group.[7] In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion, which readily reacts with various electrophiles like alkyl halides or propargyl bromide.

-

General Protocol for S-Alkylation:

-

Dissolve 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (1 eq.) in a suitable solvent (e.g., DMF, ethanol).

-

Add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.1 eq.) and stir for 15-30 minutes at room temperature.

-

Add the alkylating agent (e.g., benzyl bromide) (1 eq.) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent.

-

Oxidation

The thiol group can be easily oxidized to form a disulfide bridge, linking two triazole units.[1] This reaction is typically carried out using mild oxidizing agents like hydrogen peroxide, iodine, or even exposure to air over time.

Cyclocondensation Reactions

The triazole ring, with its multiple nucleophilic centers (N and S atoms), can react with bifunctional electrophiles to form fused heterocyclic systems. For example, reaction with α-haloketones or aryl acetic acids can lead to the formation of thiazolo[3,2-b][1][7][8]triazoles or[1][7][8]triazolo[3,4-b][1][2][8]thiadiazoles, respectively.[2][12] These fused systems are of great interest in drug discovery.

Applications in Research and Drug Development

The 1,2,4-triazole-3-thiol scaffold is considered a "privileged structure" because its derivatives frequently exhibit potent and diverse biological activities.[9][13]

-

Antifungal and Antibacterial Agents: Many derivatives show significant activity against various fungal and bacterial strains, including pathogenic species like Candida albicans and Staphylococcus aureus.[1][7][13] The proposed mechanism often involves the inhibition of essential fungal enzymes.

-

Anticancer Activity: Numerous studies have reported the synthesis of 1,2,4-triazole-3-thiol derivatives with potent antiproliferative activity against various human cancer cell lines.[3][14] Some compounds have been investigated as inhibitors of protein-protein interactions, such as the p53-MDM2 interaction.[14]

-

Other Pharmacological Activities: Derivatives have also been explored for anti-inflammatory, analgesic, anticonvulsant, and antioxidant properties.[9]

-

Corrosion Inhibitors: The nitrogen and sulfur atoms in the molecule can effectively coordinate with metal surfaces, making it and its derivatives potential candidates for corrosion inhibitors in materials science.[1]

Conclusion

5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a high-value heterocyclic compound with a well-defined physicochemical profile and versatile chemical reactivity. Its robust synthesis, coupled with the strategic importance of the 1,2,4-triazole-3-thiol scaffold, establishes it as a cornerstone for the development of new molecules in medicinal and agricultural chemistry. The ability to easily functionalize the thiol group and the triazole ring allows for the creation of large libraries of compounds for high-throughput screening, making it an invaluable tool for modern drug discovery and materials science.

References

- Benchchem. 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.

- ResearchGate. Synthesis of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thiones 3 and 6.

- Pharmaceutical and Medical-Biological Journal. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives.

- Pharmacia. Synthesis methods of 1,2,4-triazole-3-thiones: review.

- MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- Santa Cruz Biotechnology. 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

- PubMed. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives.

- International Journal of Pharmaceutical Sciences and Research. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

- Ukrainian Journal of Ecology. Biological features of new 1,2,4-triazole derivatives (a literature review).

- LookChem. 5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL.

- Sigma-Aldrich. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

- ResearchGate. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent.

- Semantic Scholar. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. Cas 114058-91-2,5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL | lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol 97 22706-11-2 [sigmaaldrich.com]

- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 14. researchgate.net [researchgate.net]

The Vanguard of Discovery: An In-Depth Technical Guide to the Initial Biological Screening of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. This guide provides a comprehensive technical overview of the initial biological screening of a promising class of compounds: 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives. We will delve into the synthetic rationale, detailed experimental protocols for evaluating antimicrobial, anticancer, and anti-inflammatory activities, and the critical interpretation of preliminary data. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established methodologies and field-proven insights to accelerate the discovery of novel therapeutic leads.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability, hydrogen bonding capabilities, and diverse pharmacological activities.[1][2][3] The incorporation of a thiol group at the 3-position and a fluorophenyl moiety at the 5-position of the triazole ring introduces unique physicochemical properties that can enhance biological activity. The thiol group, for instance, can act as a crucial pharmacophore, potentially interacting with metalloenzymes or forming key hydrogen bonds with biological targets.[4] The 4-fluorophenyl group can enhance membrane permeability and metabolic stability through the strategic introduction of fluorine. This guide will explore the foundational steps in unlocking the therapeutic potential of derivatives built upon this core structure.

Synthesis Strategy: A Gateway to Chemical Diversity

The synthesis of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives is a critical first step in any screening campaign. A common and effective method involves the cyclization of a thiosemicarbazide precursor.[5][6][7] This multi-step process allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthesis Workflow

The synthesis typically proceeds through the following key stages:

-

Formation of the Hydrazide: Reaction of a substituted benzoic acid with hydrazine hydrate.

-

Thiosemicarbazide Formation: The resulting hydrazide is treated with an isothiocyanate.

-

Alkaline Cyclization: The thiosemicarbazide undergoes base-catalyzed intramolecular cyclization to yield the 1,2,4-triazole-3-thiol core.

-

Derivatization: The core structure can be further modified at the N4-position or the thiol group to generate a library of compounds for screening.[1][8]

Caption: General synthesis workflow for 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives.

Antimicrobial Screening: Combating Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Triazole derivatives have historically shown significant promise in this area.[1][2][6][8]

Rationale and Mechanism

The antimicrobial activity of triazole-thiol derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity.[4] The lipophilicity conferred by the fluorophenyl group can facilitate passage through the microbial cell wall.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

96-well microtiter plates.

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and standard drugs in the appropriate broth in the 96-well plates.

-

Inoculation: Add the adjusted microbial inoculum to each well.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Core Compound | >128 | >128 | 64 |

| Derivative A | 32 | 64 | 16 |

| Derivative B | 16 | 32 | 8 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of 1,2,4-triazole derivatives against various cancer cell lines has been extensively documented.[4][9][10][11]

Rationale and Potential Mechanisms

The anticancer effects of these compounds may arise from various mechanisms, including the inhibition of key enzymes involved in cell cycle progression (e.g., kinases), induction of apoptosis, or disruption of microtubule dynamics.[9] The 4-fluorophenyl group can contribute to binding affinity within hydrophobic pockets of target proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Standard anticancer drug (e.g., doxorubicin).

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Data Presentation

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Core Compound | >100 | >100 |

| Derivative C | 25.4 | 45.2 |

| Derivative D | 12.8 | 22.1 |

| Doxorubicin | 0.8 | 1.2 |

Anti-inflammatory Evaluation: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Certain triazole derivatives have demonstrated potent anti-inflammatory effects.[2][12][13][14]

Rationale and Key Targets

The anti-inflammatory activity of these compounds can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or by downregulating the production of inflammatory cytokines such as TNF-α.[12][14]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins.

Materials:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compounds and a standard inhibitor (e.g., indomethacin).

-

Assay buffer.

-

Detection reagent (e.g., a colorimetric probe that reacts with the prostaglandin product).

-

96-well plates.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the COX enzymes with the test compounds or the standard inhibitor in the assay buffer.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate for a specific time at the optimal temperature for the enzyme.

-

Stop Reaction and Detection: Stop the reaction and add the detection reagent.

-

Measure Signal: Measure the colorimetric signal, which is proportional to the amount of prostaglandin produced.

-

Calculate Inhibition: Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Data Presentation

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Core Compound | >50 | >50 | - |

| Derivative E | 20.1 | 5.3 | 3.8 |

| Derivative F | 15.8 | 1.2 | 13.2 |

| Indomethacin | 0.1 | 2.5 | 0.04 |

Structure-Activity Relationship (SAR) Insights

The initial screening data provides the foundation for understanding the structure-activity relationships of the synthesized derivatives. Key observations often include:

-

Influence of N4-Substituents: The nature of the substituent at the N4-position of the triazole ring can significantly impact activity. Bulky or electron-withdrawing groups may enhance or diminish activity depending on the biological target.

-

Role of the Thiol Group: Modification of the thiol group, for instance, through S-alkylation, can modulate the compound's pharmacokinetic properties and target interactions.

-

Impact of Phenyl Ring Substitutions: While the core is a 4-fluorophenyl, further substitutions on this ring in more advanced derivatives can fine-tune electronic and steric properties, influencing binding affinity.

Conclusion and Future Directions

The initial biological screening of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives is a crucial step in the journey of drug discovery. The methodologies outlined in this guide provide a robust framework for identifying promising lead compounds. Positive hits from these primary assays should be subjected to further investigation, including secondary screening, mechanism of action studies, and in vivo efficacy models. A thorough understanding of the SAR will guide the rational design of next-generation derivatives with improved potency and selectivity.

References

-

ResearchGate. Synthesis of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thiones 3 and 6. Available from: [Link].

-

Pawar, S. S., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available from: [Link].

-

de Oliveira, R. L. C., et al. (2020). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). PubMed. Available from: [Link].

- Sabale, P. M., & Mehta, P. (Year). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.

-

ResearchGate. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link].

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available from: [Link].

-

ResearchGate. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link].

-

Demirbas, N., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available from: [Link].

-

ResearchGate. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Available from: [Link].

-

ResearchGate. Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Available from: [Link].

-

ResearchGate. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Available from: [Link].

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available from: [Link].

-

Al-Abdullah, E. S., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available from: [Link].

-

ResearchGate. Biological features of new 1,2,4-triazole derivatives (a literature review). Available from: [Link].

-

Al-Suhaimi, K. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available from: [Link].

-

Amanote Research. The Research of Anti-Inflammatory Activity of. Available from: [Link].

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link].

-

Plech, T., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. Available from: [Link].

-

ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link].

-

Semantic Scholar. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Available from: [Link].

-

Current issues in pharmacy and medicine: science and practice. Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Available from: [Link].

-

Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available from: [Link].

-

ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link].

-

ResearchGate. 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid: unexpected synthesis, structure elucidation and antimicrobial activity. Available from: [Link].

-

Al-Amiery, A. A., et al. (2022). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC - NIH. Available from: [Link].

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Istanbul University Press [iupress.istanbul.edu.tr]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (PDF) The Research of Anti-Inflammatory Activity of [research.amanote.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Novel Fluorinated Triazole Thiols: A Trifecta for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic assembly of privileged structural motifs is paramount to developing next-generation therapeutics. This guide delves into the synthesis and discovery of a particularly compelling class of molecules: fluorinated triazole thiols. This molecular architecture represents a powerful convergence of three distinct, high-impact components: the robust triazole scaffold, the transformative fluorine atom, and the versatile thiol functional group. By understanding the synergistic interplay of these moieties, researchers can unlock new avenues for creating drug candidates with superior potency, selectivity, and pharmacokinetic profiles.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to provide a deeper understanding of the causal relationships behind experimental choices, grounding synthetic strategies in mechanistic principles. We will explore the most effective synthetic pathways, provide detailed, field-tested protocols, and outline a systematic approach to structural validation, ensuring that every synthesized compound is built on a foundation of scientific integrity.

Part I: The Strategic Rationale - Why Fluorinated Triazole Thiols?

The decision to pursue this specific chemical architecture is rooted in the well-established benefits each component brings to a drug candidate. Their combination creates a synergistic effect, where the whole is greater than the sum of its parts.

-

The Triazole Core: A Privileged Scaffold. The five-membered triazole ring is a cornerstone of medicinal chemistry.[1][2] It is exceptionally stable to metabolic degradation, acidic and basic hydrolysis, and redox conditions.[3] Its rigid structure provides a reliable anchor for appended pharmacophores, while its hydrogen bond accepting capabilities allow it to act as a bioisostere for amide bonds, enhancing oral bioavailability.[3] Triazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4]

-

Fluorine: The "Performance-Enhancing" Element. The incorporation of fluorine is a leading strategy in modern drug design.[5] Despite its minimal steric footprint (similar to hydrogen), its extreme electronegativity profoundly alters a molecule's properties.[6] Strategic fluorination can block metabolic oxidation sites, thereby increasing a drug's half-life.[7][8] It can also lower the pKa of nearby functional groups, modulating ionization states to improve cell membrane permeability and target binding affinity.[6][9] Approximately 20% of all recently marketed pharmaceuticals contain fluorine, a testament to its transformative impact.[8][10]

-

The Thiol Group: A Gateway to Functionality. The thiol (-SH) group provides a critical handle for both biological interaction and further chemical modification. As the sulfur analog of an alcohol, it is more acidic, readily forming a potent thiolate nucleophile in the presence of a base.[11][12] This allows for straightforward S-alkylation or S-acylation to generate diverse compound libraries.[13] Biologically, the thiol group is a key metal chelator and can form covalent bonds with cysteine residues in protein targets, a strategy employed in the design of targeted covalent inhibitors.

The convergence of these three motifs creates a powerful platform for drug discovery, as illustrated below.

Part II: Synthetic Strategies and Mechanistic Insights

The synthesis of fluorinated triazole thiols can be broadly divided based on the target isomer: the 1,2,3-triazole or the 1,2,4-triazole. Each requires a distinct strategic approach.

Pathway A: Synthesis of Fluorinated 1,4-Disubstituted 1,2,3-Triazole Thiols

The most robust and widely adopted method for constructing the 1,4-disubstituted 1,2,3-triazole ring is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][15] This reaction is prized for its high yields, exceptional regioselectivity, mild reaction conditions, and tolerance of a wide array of functional groups.[16][17] The general workflow involves the synthesis of fluorinated building blocks (either an azide or an alkyne), followed by the CuAAC reaction and, finally, the introduction or deprotection of the thiol group.

The remarkable efficiency of the CuAAC reaction stems from the ability of a copper(I) catalyst to activate the terminal alkyne.[18] The cycle involves the formation of a copper acetylide, which then reacts with the azide in a stepwise manner, ensuring that only the 1,4-disubstituted regioisomer is formed.[]

This protocol describes the synthesis of 1-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methyl-1H-1,2,4-triazole-3-thiol as a representative example. It assumes the pre-synthesis of 4-fluorobenzyl azide and propargyl-protected thiol.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve the terminal alkyne bearing a protected thiol group (e.g., S-acetyl-propargyl mercaptan, 1.0 eq) and the fluorinated azide (e.g., 4-fluorobenzyl azide, 1.05 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the protected triazole.

B. Thiol Deprotection (S-Acetyl Group Example)

-

Reaction Setup: Dissolve the purified S-acetyl protected triazole (1.0 eq) in methanol (0.1 M) in a round-bottom flask.

-

Base Addition: Add a solution of sodium hydroxide (2.0 eq) in water.

-

Reaction Monitoring: Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Neutralization and Extraction: Carefully neutralize the mixture to pH ~7 with 1M HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final fluorinated triazole thiol. The product can be further purified by recrystallization if necessary.

Pathway B: Synthesis of Fluorinated 4,5-Disubstituted 1,2,4-Triazole-3-thiols

The synthesis of the 1,2,4-triazole isomer typically follows a classical condensation-cyclization pathway. A common and effective method involves the reaction of a fluorinated carboxylic acid with thiocarbohydrazide, followed by a base-mediated cyclodehydration.[20][21]

-

Condensation: In a round-bottom flask, thoroughly mix 4-fluorobenzoic acid (1.0 eq) and thiocarbohydrazide (1.0 eq).

-

Melt Reaction: Heat the mixture in an oil bath to 145-150 °C. The solids will melt and react. Maintain this temperature for 40-60 minutes, at which point the mixture will re-solidify.[21]

-

Causality: The thermal conditions drive the condensation reaction, forming an acyl thiocarbohydrazide intermediate and eliminating a molecule of water.

-

-

Cyclization: Allow the flask to cool to room temperature. Add a 10% aqueous solution of sodium hydroxide (sufficient to dissolve the solid).

-

Reflux: Heat the resulting solution to reflux for 3-4 hours. This step facilitates the intramolecular cyclodehydration to form the triazole ring.

-

Causality: The strong base deprotonates the hydrazide nitrogen, which then acts as a nucleophile, attacking the thioamide carbon to initiate the cyclization. Subsequent elimination of water yields the aromatic triazole ring.

-

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the solution is acidic (pH 2-3), causing the product to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry. The product can be further purified by recrystallization from ethanol.

Part III: Protocol Validation and Compound Characterization

A synthetic protocol is only trustworthy if it is self-validating, meaning it includes rigorous purification and analytical characterization to confirm the structure and purity of the final compound.

The choice of synthetic pathway depends on the desired regioisomer and available starting materials. Below is a comparative summary.

| Feature | Pathway A (1,2,3-Triazole) | Pathway B (1,2,4-Triazole) |

| Key Reaction | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Condensation & Base-Catalyzed Cyclodehydration |

| Regioselectivity | Exclusively 1,4-disubstituted | Defined by starting materials |

| Conditions | Mild (often room temp.), aqueous compatible | Harsher (high temp. melt, reflux in base) |

| Functional Groups | Highly tolerant | Less tolerant of sensitive groups |

| Starting Materials | Alkynes and Azides | Carboxylic Acids and Thiocarbohydrazide |

Confirmation of the target structure requires a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Look for the characteristic singlet for the triazole C5-H proton (typically δ 8.0-8.5 ppm for 1,2,3-triazoles). The thiol proton (S-H) may appear as a broad singlet, often in the δ 13-14 ppm range for 1,2,4-triazole-3-thiols due to thione-thiol tautomerism.[22]

-

¹³C NMR: Confirms the carbon skeleton. The carbons of the triazole ring will have distinct chemical shifts.

-

¹⁹F NMR: Essential for fluorinated compounds. A singlet for a single fluorine on an aromatic ring will confirm its presence, and its chemical shift provides information about the electronic environment.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for providing an exact mass, which is used to confirm the elemental composition of the synthesized molecule with high confidence.

-

Infrared (IR) Spectroscopy: Useful for tracking reaction progress. For the CuAAC reaction, the disappearance of the strong, sharp azide stretch (ν ≈ 2100 cm⁻¹) is a clear indicator of reaction completion. The presence of a weak S-H stretch (ν ≈ 2550 cm⁻¹) can indicate the final thiol product.[23][24]

Conclusion and Future Outlook

The synthesis of fluorinated triazole thiols represents a sophisticated strategy in medicinal chemistry, enabling the rational design of molecules with enhanced pharmacological properties. By leveraging the efficiency of click chemistry for 1,2,3-triazoles and classical cyclization reactions for 1,2,4-triazoles, researchers can access a rich chemical space. The protocols and mechanistic insights provided in this guide offer a robust framework for the discovery and development of these promising compounds.

The future of this field lies in the application of these scaffolds to specific biological targets. The thiol handle allows for their use as covalent warheads for enzyme inhibitors or as anchors for bioconjugation. The strategic placement of fluorine can be used to fine-tune interactions within a protein's active site, leading to highly potent and selective drug candidates. As our understanding of disease biology grows, this versatile molecular trifecta is poised to play an increasingly important role in the development of novel therapeutics.

References

-

Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Ullah I, Ilyas M, Omer M, et al. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

Ullah I, Ilyas M, Omer M, et al. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. [Link]

-

Khandelwal R, Vasava M, Karsharma M. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. ResearchGate. [Link]

-

Taylor, R. The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Gupta, O. Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

Fedorov, S. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Inhance Technologies. How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

-

Khandelwal R, Vasava M, Karsharma M. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]

-

Gümrükçüoğlu N, Uslu H, Demirbaş A, et al. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]

-

Glushkov V, Eltsov O, Kharlamova A, et al. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. [Link]

-

Abbas A, Farghaly T, Dawood K. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Wang J, Wang X, Li Y, et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Ullah I, Ilyas M, Omer M, et al. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. ResearchGate. [Link]

-

Li Y, Wang H, Wang S, et al. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]

-

Abbas A, Farghaly T, Dawood K. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

-

Abbas A, Farghaly T, Dawood K. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Onwudiwe D, Elemike E, Nnodi-Obakat B, et al. Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. [Link]

-

Schmidt L, Schmidt M, Meyer A, et al. Thiol-functionalized 1,2,4-triazolium salt as carbene ligand precursor. ResearchGate. [Link]

-

Ullah I, Ilyas M, Omer M, et al. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. OUCI. [Link]

-

Hein C, Liu X, Wang D. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

-

Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

-

Ullah I, Ilyas M, Omer M, et al. Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry. [Link]

-

Avci D, Tamer O, Çelik R, et al. Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. [Link]

-

Ahmed S, Murad S, Munir I, et al. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Azofra L, Garcı́a-Montero A, Garcı́a-Penas C, et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

-

Wiley Online Library. Synthesis of 1,2,4‐Triazole‐3‐thiols and Their S‐Substituted Derivatives. Sci-Hub. [Link]

-

Chemistry Steps. Reactions of Thiols. Chemistry Steps. [Link]

-

Khan I, Zaib S, Batool S, et al. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

-

Shi D, Li H, Wang H, et al. Application of triazoles in the structural modification of natural products. PubMed Central. [Link]

-

Reva I, Lapinski L, Rostkowska H, et al. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. National Institutes of Health. [Link]

-

Pearson. Thiol Reactions Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

-

Ahmed S, Murad S, Munir I, et al. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]

-

Ashenhurst J. Thiols And Thioethers. Master Organic Chemistry. [Link]

-

Sahoo P, Sharma R, Pattanayak P. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]

-

Al-Adilee K, Al-Jibouri M, Al-Karawi A. Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]

-

JoVE. Video: Preparation and Reactions of Thiols. JoVE. [Link]

-

Dong C, Zhang Y, Wang Y, et al. Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. [Link]

Sources

- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiol Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Click Chemistry [organic-chemistry.org]

- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 20. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Exploration of 4H-1,2,4-triazole-3-thiol Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 1,2,4-Triazole-3-thiol

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] A pivotal feature of many of these bioactive molecules is the thiol/thione group at the C3 position, which introduces the fascinating chemical property of tautomerism. This guide delves into the theoretical and computational methodologies that are indispensable for understanding the structural nuances, reactivity, and spectroscopic signatures of 4H-1,2,4-triazole-3-thiol and its derivatives. A profound grasp of these aspects is critical for the rational design of novel therapeutics.

The Core of Reactivity: Thiol-Thione Tautomerism

A defining characteristic of 4H-1,2,4-triazole-3-thiol is its existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. This dynamic interconversion can significantly impact the molecule's physicochemical properties, receptor-binding affinity, and overall pharmacological profile.[1] Computational chemistry provides a powerful lens through which to investigate this equilibrium.

Numerous theoretical studies have consistently shown that the thione tautomer is the more stable form in the gas phase.[3][4][5] This stability is a key determinant of the molecule's ground state structure and reactivity. The choice of computational method is paramount in accurately modeling this phenomenon.

Caption: Tautomeric equilibrium of 4H-1,2,4-triazole-3-thiol.

The Computational Scientist's Toolkit: Methodologies and Rationale

Density Functional Theory (DFT) has emerged as the workhorse for theoretical investigations of 1,2,4-triazole systems due to its excellent balance of accuracy and computational cost.[6][7]

Foundational Calculations: Geometry Optimization and Frequency Analysis

The initial and most critical step in the computational analysis is the geometry optimization of all possible tautomers. This process seeks to find the lowest energy conformation of the molecule.

Expert Insight: The choice of the B3LYP functional in conjunction with a Pople-style basis set, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), has been demonstrated to be reliable for investigating tautomerism in these systems.[3][4][5] The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electron distribution in these heteroatomic systems, particularly the lone pairs on sulfur and nitrogen.

Following a successful geometry optimization, a frequency calculation is imperative. This serves two primary purposes:

-

Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies can be directly compared with experimental FT-IR and Raman spectra, providing a powerful validation of the computational model.[4]

Experimental Protocol: DFT-Based Structural and Spectroscopic Analysis

-

Molecule Building: Construct the 3D structures of the thiol and thione tautomers of 4H-1,2,4-triazole-3-thiol using a molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian, ORCA). Specify the following:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Keywords: Opt Freq (for geometry optimization followed by frequency calculation).

-

Solvation (Optional): To model the system in a specific solvent, employ a continuum solvation model like the Polarizable Continuum Model (PCM).

-

-

Job Submission and Execution: Submit the input file to a high-performance computing cluster.

-

Analysis of Results:

-

Optimized Geometry: Extract the final optimized coordinates and analyze key structural parameters (bond lengths, bond angles, dihedral angles).

-

Thermodynamic Data: Compare the calculated Gibbs free energies of the tautomers to determine their relative stabilities.

-

Vibrational Frequencies: Visualize the vibrational modes and compare the calculated frequencies (often scaled by an empirical factor) with experimental FT-IR data.

-

Caption: A generalized workflow for the computational analysis of 4H-1,2,4-triazole-3-thiol.

Bridging Theory and Experiment: Spectroscopic Characterization

The synergy between computational and experimental spectroscopy is a cornerstone of modern chemical research. Theoretical calculations provide a framework for interpreting and assigning complex experimental spectra.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is highly sensitive to the functional groups present in a molecule. The thiol and thione tautomers of 4H-1,2,4-triazole-3-thiol exhibit distinct vibrational signatures.

| Vibrational Mode | Experimental Range (cm⁻¹) | Theoretical (Thione) (cm⁻¹) | Theoretical (Thiol) (cm⁻¹) |

| N-H Stretch | 3350 - 3280[8][9] | Present | Absent |

| S-H Stretch | ~2580[8][9] | Absent | Present |

| C=S Stretch | ~1300 | Present | Absent |

| C=N Stretch | ~1620[8][9] | Present | Present |

Theoretical values are approximate and depend on the level of theory and basis set used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

Expert Insight: The chemical shift of the carbon atom at the 3-position is a key indicator of the predominant tautomeric form. In the thione form, this carbon is a thiocarbonyl (C=S) and typically resonates at a significantly downfield chemical shift (around 177-178 ppm) compared to the thiol form (C-SH).[10]

UV-Vis Spectroscopy and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules.[3] By calculating the energies of electronic transitions from occupied to unoccupied molecular orbitals, TD-DFT can predict the absorption maxima (λ_max).

The π → π* and n → π* transitions are the primary electronic excitations observed in these systems.[11] A comparison of the calculated and experimental UV-Vis spectra can further corroborate the structural assignments of the tautomers.

Frontier Molecular Orbitals: Unveiling Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[10] Frontier molecular orbital analysis can provide insights into the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions.

Conclusion: A Computationally-Guided Approach to Drug Discovery

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth study of 4H-1,2,4-triazole-3-thiol and its derivatives. By elucidating the intricacies of tautomerism, accurately predicting spectroscopic properties, and offering insights into chemical reactivity, these computational tools empower researchers to make more informed decisions in the design and development of novel therapeutic agents. The integration of these in silico techniques with experimental validation is a powerful paradigm for accelerating the discovery of new medicines.

References

-

Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

ResearchGate. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. [Link]

-

Demirbaş, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(1), 8-19. [Link]

-

ResearchGate. (n.d.). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H). [Link]

-

ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][10] triazole-3-thiol derivatives and Antifungal activity. [Link]

-

ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 947-956. [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. [Link]

-

Yurttaş, L., et al. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 20(9), 16490-16504. [Link]

-

ResearchGate. (n.d.). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. [Link]

-

ResearchGate. (n.d.). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. [Link]

-